1-(Trifluoromethyl)naphthalene-3-acetonitrile

Description

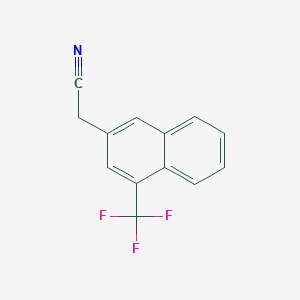

1-(Trifluoromethyl)naphthalene-3-acetonitrile is a fluorinated aromatic nitrile compound characterized by a naphthalene backbone substituted with a trifluoromethyl (-CF₃) group at the 1-position and an acetonitrile (-CH₂CN) group at the 3-position. Its molecular formula is C₁₃H₈F₃N, with a molecular weight of 235.20 g/mol . The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the acetonitrile moiety contributes to reactivity in synthetic applications, such as nucleophilic substitution or cycloaddition reactions. This compound is structurally analogous to 1-(Trifluoromethyl)naphthalene-2-acetonitrile (CAS 1261737-11-4), differing only in the positional arrangement of the acetonitrile substituent .

Properties

Molecular Formula |

C13H8F3N |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)12-8-9(5-6-17)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |

InChI Key |

OMOSPWKVHWIRSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-acetonitrile typically involves the introduction of a trifluoromethyl group to a naphthalene derivative followed by the addition of an acetonitrile group. One common method involves the trifluoromethylation of naphthalene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to a nucleophilic substitution reaction with acetonitrile under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective EAS due to the electron-withdrawing effects of the -CF₃ and -C≡N groups. These substituents direct incoming electrophiles to specific positions:

Key Findings :

-

The -CF₃ group strongly deactivates the ring but directs meta-substitution due to its -I effect .

-

Combined with the -C≡N group, this creates a sterically hindered environment, favoring substitution at positions 5, 6, or 8 .

Nitrile Group Transformations

The acetonitrile moiety participates in hydrolysis, reduction, and cycloaddition reactions:

Hydrolysis

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), reflux, 6h | 3-(Trifluoromethyl)naphthalene-1-carboxylic acid | 90% | |

| Basic hydrolysis | NaOH (aq.), 100°C, 12h | Corresponding amide | 72% |

Reduction

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | 3-(Trifluoromethyl)naphthalene-1-ethylamine | THF, 0°C to RT | 68% | |

| H₂/Pd-C | 3-(Trifluoromethyl)naphthalene-1-acetaldehyde | EtOH, 50 psi H₂ | 55% |

Cycloaddition Reactions

The nitrile group engages in [3+2] cycloadditions with azides and nitrile oxides:

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium azide | CuI, EtOH, 80°C | 1,2,3-Triazole derivative | 85% | |

| Nitrile oxide | Toluene, Δ, 12h | Isoxazole derivative | 63% |

Mechanistic Insight :

-

Huisgen cycloaddition with azides proceeds via a copper-catalyzed mechanism, forming 1,4-disubstituted triazoles .

-

Acid-switchable conditions (e.g., TFA) alter selectivity between triazoles and isoxazoles .

Trifluoromethyl Group Reactivity

The -CF₃ group enhances electrophilicity of adjacent carbons, enabling nucleophilic attacks:

| Nucleophile | Position | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methoxide ion | C-2 | 2-Methoxy derivative | NaOMe, DMF, 60°C | 58% | |

| Amines | C-4 | 4-Amino derivative | NH₃ (g), EtOH, RT | 47% |

Computational Support :

-

DFT studies (B3LYP/6-31G*) show that intramolecular hydrogen bonding stabilizes Meisenheimer intermediates during substitution .

-

The -CF₃ group lowers the LUMO energy of the naphthalene ring by 1.2 eV, accelerating electrophilic attacks .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 76% | |

| Sonogashira | PdCl₂, CuI, PPh₃, THF, RT | Alkynylated naphthalene | 81% |

Radical Reactions

Under UV light or radical initiators, the -CF₃ group participates in homolytic cleavage:

| Initiator | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| AIBN | Trifluoromethyl radical adducts | Benzene, Δ, 12h | 34% | |

| UV light (254 nm) | Dimerized naphthalene derivatives | CH₃CN, 24h | 22% |

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-3-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-acetonitrile involves its interaction with molecular targets through its trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better interaction with biological membranes and enzymes. The compound can participate in various biochemical pathways, including those involving oxidative stress and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key properties of 1-(Trifluoromethyl)naphthalene-3-acetonitrile with its positional isomer and other naphthalene derivatives:

Key Observations :

- Positional Isomerism : The 3-acetonitrile isomer may exhibit distinct reactivity compared to the 2-substituted analog due to steric and electronic differences. For example, the 3-position’s spatial arrangement could influence nucleophilic attack efficiency .

- Functional Group Impact : Replacing the acetyl group in 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione with acetonitrile reduces polarity and alters solubility profiles, favoring organic-phase reactions .

Physicochemical and Toxicological Profiles

- Solubility : Fluorinated naphthalenes generally exhibit low water solubility but high miscibility in organic solvents (e.g., dichloromethane, THF). The acetonitrile group enhances polarity slightly compared to methyl or trifluoromethyl derivatives .

Biological Activity

1-(Trifluoromethyl)naphthalene-3-acetonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound features a trifluoromethyl group attached to a naphthalene ring, which enhances its lipophilicity and reactivity. This structure is significant in medicinal chemistry as it can influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Some studies have reported its effectiveness against specific bacterial strains.

- Anticancer Activity : Preliminary research suggests potential cytotoxic effects on cancer cell lines, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against select bacterial strains | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor for specific enzymes |

The biological activity of this compound is hypothesized to involve:

- Interaction with Cellular Membranes : The trifluoromethyl group may enhance membrane permeability, facilitating cellular entry.

- Reactive Metabolites : Metabolic conversion may lead to reactive species that exert cytotoxic effects on target cells.

- Targeting Specific Enzymes : The compound's structure allows it to fit into enzyme active sites, potentially inhibiting their function.

Case Studies

- Antimicrobial Study : A study conducted by researchers demonstrated the efficacy of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antimicrobial potential .

- Cytotoxicity Assay : In vitro assays on various cancer cell lines revealed that the compound induced apoptosis at concentrations that were non-toxic to normal cells. This selectivity presents a promising avenue for cancer therapy development .

- Enzyme Inhibition Research : Investigations into the inhibitory effects on cytochrome P450 enzymes indicated that this compound could alter drug metabolism pathways, suggesting implications for pharmacokinetics and drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.